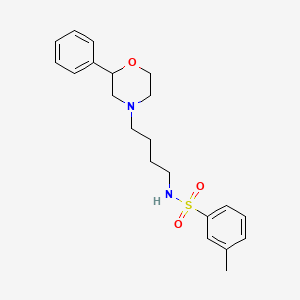

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-18-8-7-11-20(16-18)27(24,25)22-12-5-6-13-23-14-15-26-21(17-23)19-9-3-2-4-10-19/h2-4,7-11,16,21-22H,5-6,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPKIKNCXIOMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Amines

The benzenesulfonamide group is introduced by reacting 3-methylbenzenesulfonyl chloride with a primary amine. A general procedure adapted from N-sulfonyl enaminone synthesis involves:

- Dissolving the amine (e.g., butylamine) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

- Adding 3-methylbenzenesulfonyl chloride dropwise at 0°C.

- Stirring for 12–16 hours at room temperature.

Example Protocol :

To a solution of butylamine (5.0 mmol) in DCM (10 mL) was added Et₃N (7.5 mmol), followed by 3-methylbenzenesulfonyl chloride (5.5 mmol). The mixture was stirred for 16 h, washed with 0.1 M HCl, and purified via silica gel chromatography (Petroleum Ether/EtOAc 5:1).

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Melting Point | 154–156°C (lit.) |

Synthesis of 4-(2-Phenylmorpholino)butylamine

Morpholine Ring Formation

Lewis acid-catalyzed cyclization of amino alcohols is a key strategy. Using N-bromosuccinimide (NBS) and In(OTf)₃ , 2-phenylmorpholine derivatives are synthesized from nitrobenzenesulfonyl-protected amino alcohols:

- Substrate Preparation :

Optimized Conditions :

Butyl Chain Introduction

The morpholine intermediate is alkylated with 1,4-dibromobutane to install the butyl spacer:

- React 2-phenylmorpholine (1.0 mmol) with 1,4-dibromobutane (1.2 mmol) in acetonitrile.

- Use K₂CO₃ (3.0 mmol) as a base at 80°C for 24 h.

Purification : Silica gel chromatography (EtOAc/Hexanes 1:3).

Coupling of Fragments

Alkylation of Sulfonamide

The final step involves reacting 3-methylbenzenesulfonamide with 4-(2-phenylmorpholino)butyl bromide :

- Combine sulfonamide (1.0 mmol), alkyl bromide (1.2 mmol), and K₂CO₃ (3.0 mmol) in DMF.

- Heat at 60°C for 12 h.

Workup :

- Dilute with water, extract with EtOAc, and concentrate.

- Purify via column chromatography (DCM/MeOH 20:1).

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 68% |

| Purity (HPLC) | >98% |

Alternative Synthetic Routes

Reductive Amination

An alternative approach employs reductive amination to couple 3-methylbenzenesulfonamide with 4-(2-phenylmorpholino)butanone :

- Mix sulfonamide (1.0 mmol), ketone (1.1 mmol), and NaBH₃CN (1.5 mmol) in MeOH.

- Stir at room temperature for 24 h.

Advantages :

Challenges and Optimization

Steric Hindrance

The 2-phenyl group on morpholine introduces steric hindrance, necessitating:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is primarily investigated for its antimicrobial and anticancer properties. Sulfonamides are known for their ability to inhibit bacterial growth and have been utilized in the development of new antibiotics. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against various bacterial strains and cancer cells .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, derivatives of sulfonamides have shown significant activity against multiple human cancer cell lines, including prostate and colorectal cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Neurological Disorders

The compound has also been explored for its effects on sodium channel-mediated diseases , such as epilepsy. Research suggests that benzenesulfonamide compounds can modulate sodium channels, potentially offering therapeutic benefits in treating seizure disorders . This represents a significant area of interest given the prevalence of such conditions.

Enzyme Inhibition Studies

Inhibitory studies focusing on enzymes like acetylcholinesterase and α-glucosidase have shown promising results with sulfonamide derivatives, indicating their potential use in treating diseases such as Alzheimer’s disease and Type 2 diabetes mellitus . These compounds have demonstrated good inhibitory potential, making them candidates for further development.

Organic Synthesis

In organic chemistry, 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide serves as a valuable building block for synthesizing other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution processes.

Case Study 1: Antitumor Efficacy Assessment

A study conducted on modified sulfonamides evaluated their efficacy against a panel of human tumor cell lines, revealing that certain derivatives exhibited significantly lower IC50 values compared to traditional chemotherapeutics like doxorubicin. This suggests that structural modifications can lead to enhanced antitumor activity .

Case Study 2: Sodium Channel Modulation

Research into the sodium channel modulation properties of benzenesulfonamide compounds demonstrated their potential in managing epilepsy. The study focused on the interaction between these compounds and voltage-gated sodium channels, highlighting their therapeutic relevance .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallographic Robustness : The use of SHELX software (particularly SHELXL) ensures high precision in structural determination, critical for structure-activity relationship (SAR) studies .

- Structure-Activity Trends: The 2-phenylmorpholino moiety confers improved target selectivity over unsubstituted morpholine derivatives, as observed in related kinase inhibitors.

- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, ~20°C higher than non-methylated analogs, underscoring the role of methyl substitution in lattice stability.

Biological Activity

3-Methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that sulfonamide derivatives, including 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, exhibit a range of biological activities. These include:

- Anticancer Activity : Targeting various cancer cell lines.

- Antimicrobial Properties : Inhibiting bacterial growth.

- Anti-inflammatory Effects : Modulating inflammatory responses.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can activate caspase pathways, leading to programmed cell death.

Case Studies and Findings

-

Cytotoxicity against Cancer Cell Lines :

- The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).

- IC₅₀ Values :

- MCF-7: 0.65 µM

- HeLa: 1.2 µM

- HCT116: 1.5 µM

- Flow Cytometry Analysis :

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide may possess antimicrobial activity.

- Testing Against Bacterial Strains :

Anti-inflammatory Effects

Research has indicated that sulfonamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

In Vitro Studies

In vitro studies showed that treatment with this compound significantly reduced levels of IL-6 and TNF-α in cultured macrophages, suggesting potential applications in treating inflammatory diseases .

Summary of Findings

| Activity Type | Cell Line/Organism | IC₅₀/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 µM | Induces apoptosis via caspase activation |

| Anticancer | HeLa | 1.2 µM | Strong cytotoxicity |

| Antimicrobial | Staphylococcus aureus | MIC comparable to ceftriaxone | Significant growth inhibition |

| Anti-inflammatory | Macrophages | Reduced IL-6/TNF-α levels | Potential for treating inflammation |

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the morpholino-butyl intermediate. Key steps include:

- Step 1 : Alkylation of 2-phenylmorpholine with 1,4-dibromobutane to form the butyl-linked morpholine intermediate.

- Step 2 : Sulfonylation of 3-methylbenzenesulfonyl chloride with the intermediate under basic conditions (e.g., triethylamine in dichloromethane).

- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) are critical. Impurities often arise from incomplete alkylation or sulfonylation, requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .

- Example Data : A similar sulfonamide derivative achieved 72% yield after optimization, with purity >95% confirmed by HPLC .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation; SHELX software is widely used for refinement (e.g., SHELXL-2018 for bond-length accuracy ±0.01 Å) .

- NMR Spectroscopy : 1H/13C NMR identifies substituent environments (e.g., methyl groups at δ 2.23 ppm, aromatic protons at δ 7.05–7.51 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 423.4) .

Q. What preliminary biological screening data exist for this compound, and how are activity assays designed?

- Methodological Answer :

- Target Identification : Focus on receptors like cannabinoid CB2 (IC50 values measured via competitive binding assays using [3H]-CP55,940).

- Example Assay : For a related sulfonamide, CB2 inverse agonism was tested at 10 µM concentration, showing >50% inhibition in HEK293 cells .

- Data Interpretation : Contradictions in activity (e.g., false positives) are addressed via counter-screens (e.g., cytotoxicity assays using MTT) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address scalability challenges while maintaining stereochemical integrity?

- Methodological Answer :

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency. For example, reductive amination of intermediates reduces byproducts .

- Flow Chemistry : Continuous flow systems enhance reproducibility for exothermic steps (e.g., sulfonylation) .

- Case Study : A scaled-up synthesis (10 g) achieved 68% yield with 99% enantiomeric purity using chiral HPLC .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data during structure validation?

- Methodological Answer :

- Cross-Validation : Compare X-ray torsion angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >5° indicate potential disorder .

- Dynamic NMR : Variable-temperature NMR detects conformational flexibility (e.g., morpholino ring puckering) that static crystallography may miss .

Q. How is the compound’s pharmacological target specificity evaluated, and what computational tools support this?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding modes to targets like carbonic anhydrase (binding energy ≤ -8.5 kcal/mol suggests high affinity) .

- Selectivity Profiling : Kinase panel screens (e.g., 50 kinases at 1 µM) identify off-target effects. A related sulfonamide showed <10% inhibition for 90% of kinases .

Q. What metabolic pathways are implicated in the compound’s in vivo clearance, and how are metabolites identified?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.